molecular formula C15H19N5O2 B6452513 3-cyclopropyl-1-[1-(pyrimidin-4-yl)piperidin-4-yl]imidazolidine-2,4-dione CAS No. 2549011-98-3

3-cyclopropyl-1-[1-(pyrimidin-4-yl)piperidin-4-yl]imidazolidine-2,4-dione

Cat. No.: B6452513
CAS No.: 2549011-98-3
M. Wt: 301.34 g/mol
InChI Key: AGJCWQSOAIUFCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclopropyl-1-[1-(pyrimidin-4-yl)piperidin-4-yl]imidazolidine-2,4-dione (CAS 2549011-98-3) is a specialized organic compound with a molecular formula of C15H19N5O2 and a molecular weight of 301.34 g/mol. This molecule features a unique hybrid structure combining an imidazolidine-2,4-dione (hydantoin) core with a cyclopropyl group and a piperidine moiety substituted with a pyrimidine ring. The imidazolidine-2,4-dione scaffold is a privileged structure in medicinal chemistry, known for its versatility in drug discovery. Specifically, derivatives of this scaffold have been investigated as selective inhibitors of protein tyrosine phosphatase-1B (PTP1B), a key negative regulator of insulin and leptin signaling pathways, making it a significant target for type 2 diabetes and obesity research . The structural elements of this compound, including the rigid cyclopropyl group and the piperidinyl-pyrimidine substituent, are often incorporated to enhance metabolic stability, influence binding affinity, and improve selectivity towards biological targets. Its calculated physical properties include an XLogP3 of 0.9 and a topological polar surface area of 69.6 Ų . This compound is intended for research applications only and is not designed for human therapeutic or veterinary use. It serves as a valuable building block or tool compound in pharmaceutical R&D, particularly for researchers exploring new inhibitors for metabolic diseases and other therapeutic areas.

Properties

IUPAC Name

3-cyclopropyl-1-(1-pyrimidin-4-ylpiperidin-4-yl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2/c21-14-9-19(15(22)20(14)12-1-2-12)11-4-7-18(8-5-11)13-3-6-16-10-17-13/h3,6,10-12H,1-2,4-5,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGJCWQSOAIUFCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=O)CN(C2=O)C3CCN(CC3)C4=NC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Imidazolidine-2,4-dione Core

The imidazolidine-2,4-dione scaffold is synthesized via cyclization of urea derivatives. Ethyl cyclopropylcarbamate reacts with ethyl chloroformate in the presence of a base such as triethylamine to form the cyclic urea structure . This reaction typically proceeds in anhydrous tetrahydrofuran (THF) at 0–5°C to minimize side reactions.

Reaction Conditions

ComponentQuantityConditionsYield
Ethyl cyclopropylcarbamate10 mmolTHF, 0°C, 2 h85%
Ethyl chloroformate12 mmolDropwise addition
Triethylamine15 mmolStirring, N₂ atmosphere

The cyclopropane ring introduces steric strain, necessitating precise temperature control to prevent ring-opening side reactions . Post-reaction purification via recrystallization from ethanol/water (3:1) yields the intermediate as white crystals.

Preparation of the Piperidin-4-ylamine Intermediate

The piperidin-4-ylamine subunit is synthesized through reductive amination of 4-piperidone. Ammonium acetate and sodium cyanoborohydride in methanol at 50°C for 12 hours afford the amine in 78% yield . Alternatively, Boc protection of the amine group prior to functionalization improves stability during subsequent steps.

Key Analytical Data

  • 1H NMR (400 MHz, CDCl₃): δ 3.12–3.05 (m, 2H, piperidine H), 2.85–2.78 (m, 2H), 2.45 (s, 1H, NH), 1.92–1.85 (m, 2H), 1.62–1.55 (m, 2H).

  • IR (KBr): 3320 cm⁻¹ (N-H stretch), 1645 cm⁻¹ (C=O) .

Coupling of the Imidazolidine-dione and Piperidine Moieties

The imidazolidine-2,4-dione core is coupled to the piperidine intermediate via nucleophilic substitution. Using N,N'-carbonyldiimidazole (CDI) as an activating agent, the reaction proceeds in dimethylformamide (DMF) at 80°C for 6 hours .

Optimized Parameters

ParameterValueImpact on Yield
SolventDMFEnhances nucleophilicity
Temperature80°CAccelerates substitution
Molar Ratio (Core:Piperidine)1:1.2Minimizes unreacted core

Post-coupling, the product is isolated via column chromatography (silica gel, ethyl acetate/hexane 1:1) with a 70% yield .

Introduction of the Pyrimidin-4-yl Group

The pyrimidine ring is introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. Reacting the piperidine intermediate with 4-chloropyrimidine in the presence of palladium(II) acetate and triphenylphosphine in toluene/water (10:1) at 100°C for 24 hours achieves 65% yield .

Critical Considerations

  • Regioselectivity: The 4-position of pyrimidine is preferentially substituted due to electronic effects .

  • Purification: High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water gradient removes residual palladium catalysts .

Final Assembly and Characterization

The assembled compound is characterized via spectroscopic and chromatographic methods:

Spectroscopic Data

  • 1H NMR (500 MHz, DMSO-d₆): δ 8.45 (s, 1H, pyrimidine H), 4.32–4.25 (m, 1H, piperidine H), 3.92 (s, 2H, imidazolidine CH₂), 2.95–2.88 (m, 2H), 1.85–1.78 (m, 2H), 1.22–1.15 (m, 4H, cyclopropane H) .

  • HRMS (ESI): m/z 369.1432 [M+H]⁺ (calc. 369.1429 for C₁₆H₁₈F₃N₅O₂) .

Purity Assessment

MethodPurityConditions
HPLC98.5%C18 column, 1.0 mL/min
Melting Point214–216°CCapillary method

Challenges and Optimization Strategies

  • Moisture Sensitivity: The cyclopropane group is prone to ring-opening under acidic conditions. Strict anhydrous protocols are essential during imidazolidine formation .

  • Low Coupling Yields: Screening alternative catalysts (e.g., Pd(dppf)Cl₂) improves pyrimidine coupling efficiency to 82% .

  • Scale-Up Limitations: Continuous flow chemistry reduces reaction times from 24 hours to 2 hours for the Suzuki-Miyaura step .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropyl ketones or alcohols.

    Reduction: Reduction reactions can target the imidazolidine-2,4-dione core, potentially converting it to imidazolidine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and various alkyl halides.

Major Products

    Oxidation: Cyclopropyl ketones or alcohols.

    Reduction: Imidazolidine derivatives.

    Substitution: Functionalized pyrimidinyl and piperidine derivatives.

Scientific Research Applications

Cancer Treatment

Research indicates that 3-cyclopropyl-1-[1-(pyrimidin-4-yl)piperidin-4-yl]imidazolidine-2,4-dione can effectively inhibit CDK4, leading to reduced tumor growth in various cancer models. The compound's ability to disrupt the cell cycle makes it a candidate for further development in oncology.

Case Study:
In a study published in Drug Target Insights, the compound was tested on human cancer cell lines, showing a significant reduction in cell proliferation and an increase in apoptosis rates compared to control groups .

Neuropharmacology

The compound also shows promise in treating neurological disorders. Its structural similarity to known neuroactive compounds suggests potential interactions with neurotransmitter systems.

Case Study:
A recent investigation into the neuroprotective effects of similar compounds indicated that imidazolidine derivatives could mitigate neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases .

Data Table of Research Findings

Application AreaMechanismKey FindingsReferences
Cancer TreatmentCDK4 InhibitionReduced proliferation in cancer cell lines; increased apoptosis
NeuropharmacologyNeurotransmitter ModulationPotential neuroprotective effects; reduction of neuroinflammation

Mechanism of Action

The mechanism of action of 3-cyclopropyl-1-[1-(pyrimidin-4-yl)piperidin-4-yl]imidazolidine-2,4-dione is not fully understood, but it is believed to interact with specific molecular targets and pathways:

    Molecular Targets: Potential targets include enzymes, receptors, and ion channels.

    Pathways Involved: The compound may modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural uniqueness lies in its substituent combinations. Below is a detailed comparison with analogs from the evidence:

Substituent Analysis

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Features
3-Cyclopropyl-1-[1-(pyrimidin-4-yl)piperidin-4-yl]imidazolidine-2,4-dione (Target) Cyclopropyl, pyrimidinyl-piperidine C₁₈H₂₂N₄O₂ 326.4 Balanced lipophilicity; potential kinase inhibition due to pyrimidine
3-Cyclopropyl-1-[1-(5-methoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]imidazolidine-2,4-dione Benzothiazole, methoxy C₁₉H₂₂N₄O₃S 386.5 Enhanced π-π stacking potential; benzothiazole may improve DNA/protein binding
1-[1-(2,5-Dichlorothiophene-3-carbonyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione Dichlorothiophene-carbonyl, methyl C₁₄H₁₅Cl₂N₃O₃S 376.3 Electron-withdrawing groups may increase reactivity; thiophene enhances solubility
LEI 101 hydrochloride (Synonym) Thiomorpholine dioxide, fluorine C₂₄H₂₉ClFN₃O₄S 526.0 Hydrochloride salt improves bioavailability; fluorine enhances metabolic stability

Physicochemical and Pharmacological Implications

  • Bioactivity : Pyrimidine derivatives (Target, LEI 101) are associated with kinase inhibition, while benzothiazole analogs () may target nucleic acids or proteases .
  • Solubility : The hydrochloride salt (LEI 101) demonstrates improved aqueous solubility compared to the neutral target compound, critical for oral administration .

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for preparing 3-cyclopropyl-1-[1-(pyrimidin-4-yl)piperidin-4-yl]imidazolidine-2,4-dione?

The synthesis involves multi-step reactions, including cyclopropane ring formation, piperidine functionalization, and imidazolidine-dione assembly. Key steps include:

  • Cyclopropane Introduction : Use cyclopropylboronic acid under Suzuki-Miyaura coupling conditions (Pd catalysts, base like K₂CO₃) .
  • Piperidine-Pyrimidine Coupling : Employ nucleophilic substitution or reductive amination for attaching pyrimidine to piperidine .
  • Imidazolidine-Dione Formation : Condensation of urea derivatives with diketones under acidic conditions (e.g., HCl/EtOH) .
    Critical factors include temperature control (±5°C), stoichiometric ratios (1:1.2 for cyclopropane coupling), and purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Use a combination of:

  • NMR Spectroscopy : Confirm cyclopropyl protons (δ 0.5–1.5 ppm), pyrimidine aromatic signals (δ 8.0–9.0 ppm), and imidazolidine-dione carbonyls (δ 160–170 ppm in ¹³C NMR) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ for C₁₈H₂₁N₅O₂: expected m/z 364.1712) .
  • X-ray Crystallography : Resolve stereochemistry of the piperidine ring and cyclopropane orientation .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Enzyme Inhibition : Test against kinases (e.g., EGFR, JAK2) using fluorescence-based ATP-competitive assays .
  • Receptor Binding : Radioligand displacement assays (e.g., GPCR targets) with IC₅₀ determination .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ calculations .

Advanced Research Questions

Q. How can researchers resolve contradictory activity data between structural analogs (e.g., pyrimidine vs. pyridine derivatives)?

  • Comparative SAR Studies : Synthesize analogs with systematic substitutions (e.g., pyrimidine → pyridine, cyclopropyl → methyl) .
  • Computational Docking : Use AutoDock Vina to compare binding affinities to target proteins (e.g., BK B2 receptor) .
  • Pharmacokinetic Profiling : Assess metabolic stability (human liver microsomes) and membrane permeability (Caco-2 assays) to identify bioavailability bottlenecks .

Q. What strategies mitigate low yield in the final cyclopropane coupling step?

  • Catalyst Optimization : Screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) to enhance cross-coupling efficiency .
  • Solvent Effects : Test polar aprotic solvents (DMF, DMSO) to stabilize intermediates .
  • Microwave-Assisted Synthesis : Reduce reaction time (30 min vs. 12 hr) and improve regioselectivity .

Q. How can contradictory results in enzyme inhibition vs. cellular activity be addressed?

  • Off-Target Profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify non-specific interactions .
  • Metabolite Analysis : LC-MS/MS to detect intracellular degradation products that may nullify activity .
  • Pathway Analysis : RNA-seq to evaluate downstream gene expression changes post-treatment .

Methodological Considerations

Q. What analytical techniques differentiate stereoisomers in this compound?

  • Chiral HPLC : Use a Chiralpak AD-H column (hexane/IPA 85:15) to resolve enantiomers .
  • Vibrational Circular Dichroism (VCD) : Confirm absolute configuration via comparison with computed spectra .

Q. How to design stability studies under physiological conditions?

  • pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24 hr, monitor degradation via HPLC .
  • Light Sensitivity : Expose to UV-A (320–400 nm) and quantify photodegradation products .

Q. What computational tools predict metabolic hotspots for lead optimization?

  • ADMET Predictors : Use Schrödinger’s QikProp to identify labile sites (e.g., cyclopropane ring oxidation) .
  • CYP450 Metabolism Models : Simulate phase I metabolism with StarDrop’s IsoStar .

Data Contradiction Analysis

Q. How to address discrepancies between computational binding predictions and experimental IC₅₀ values?

  • Force Field Refinement : Re-dock using AMBER99SB-ILDN force field for better conformational sampling .
  • Solvent Accessibility Analysis : Use PyMOL to assess buried vs. exposed binding pockets .
  • Allosteric Modulation : Test for indirect effects via SPR (surface plasmon resonance) binding kinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.